5-(2-Methoxyethoxy)pyridine-3-carbaldehyde
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Overview
Description
5-(2-Methoxyethoxy)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . It is a pyridine derivative, characterized by the presence of a methoxyethoxy group at the 5-position and a carbaldehyde group at the 3-position of the pyridine ring. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyethoxy)pyridine-3-carbaldehyde typically involves the introduction of the methoxyethoxy group and the carbaldehyde group onto the pyridine ring. One common method involves the reaction of 5-bromo-3-pyridinecarboxaldehyde with 2-methoxyethanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the methoxyethoxy group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyethoxy)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid.
Reduction: 5-(2-Methoxyethoxy)pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Methoxyethoxy)pyridine-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2-Methoxyethoxy)pyridine-3-carbaldehyde depends on its specific applicationThis interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(2-Hydroxyethoxy)pyridine-3-carbaldehyde: Similar structure but with a hydroxyethoxy group instead of a methoxyethoxy group.
5-(2-Methoxyethoxy)pyridine-3-methanol: Similar structure but with a methanol group instead of a carbaldehyde group.
Uniqueness
5-(2-Methoxyethoxy)pyridine-3-carbaldehyde is unique due to the presence of both the methoxyethoxy group and the carbaldehyde group on the pyridine ring. This combination of functional groups imparts specific chemical reactivity and biological activity, making it a valuable compound in research and development .
Properties
IUPAC Name |
5-(2-methoxyethoxy)pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-2-3-13-9-4-8(7-11)5-10-6-9/h4-7H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPNTTOJYNOKJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CN=CC(=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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